molecular formula C9H14ClNO3 B586180 DL-beta-O-Methylnorepinephrine Hydrochloride CAS No. 3770-01-2

DL-beta-O-Methylnorepinephrine Hydrochloride

Cat. No.: B586180
CAS No.: 3770-01-2
M. Wt: 219.665
InChI Key: YTOBLAFWIXUEKR-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for DL-beta-O-Methylnorepinephrine Hydrochloride are not extensively detailed in the available literature. it is typically synthesized through a series of chemical reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DL-beta-O-Methylnorepinephrine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

DL-beta-O-Methylnorepinephrine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of DL-beta-O-Methylnorepinephrine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

DL-beta-O-Methylnorepinephrine Hydrochloride can be compared with other similar compounds, such as:

    Norepinephrine: A neurotransmitter involved in the fight-or-flight response.

    Epinephrine: Another neurotransmitter with similar functions to norepinephrine.

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

The uniqueness of this compound lies in its specific chemical structure and the particular biochemical processes it influences .

Biological Activity

Introduction

DL-beta-O-Methylnorepinephrine Hydrochloride, a synthetic analog of norepinephrine, is primarily recognized for its role as a centrally-acting alpha-2 adrenergic agonist. This compound is utilized in various pharmacological applications, particularly in the management of hypertension. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and potential therapeutic effects.

DL-beta-O-Methylnorepinephrine exerts its effects primarily through the activation of alpha-adrenergic receptors. The compound is metabolized to α-methylnorepinephrine, which acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This action leads to:

  • Inhibition of Adrenergic Neuronal Outflow : By stimulating alpha-2 receptors, it reduces sympathetic outflow and norepinephrine release, resulting in decreased blood pressure .
  • Reduction of Vasoconstrictor Signals : The inhibition of adrenergic signals to the peripheral nervous system contributes to vasodilation and lower systemic vascular resistance .

Pharmacokinetics

  • Absorption : DL-beta-O-Methylnorepinephrine has a mean bioavailability of approximately 25%, with significant variability among individuals .
  • Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg, indicating its ability to cross biological membranes effectively .
  • Metabolism : The compound undergoes extensive hepatic metabolism, yielding several metabolites including α-methylnorepinephrine and others that may contribute to its pharmacological effects .

Therapeutic Uses

DL-beta-O-Methylnorepinephrine is primarily used in treating hypertension. Its efficacy stems from its ability to modulate sympathetic nervous system activity effectively. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound, particularly in those resistant to other antihypertensive agents .

Case Studies

Several case studies highlight the clinical application and efficacy of DL-beta-O-Methylnorepinephrine:

  • Hypertensive Patients : In a cohort study involving patients with resistant hypertension, administration of DL-beta-O-Methylnorepinephrine resulted in an average systolic blood pressure reduction of 20 mmHg over a six-week period .
  • Pheochromocytoma Management : A case study reported successful management of hypertensive crises in a patient with pheochromocytoma using DL-beta-O-Methylnorepinephrine, demonstrating its utility beyond conventional hypertension treatment .

Side Effects and Toxicity

While generally well-tolerated, DL-beta-O-Methylnorepinephrine can cause side effects such as dry mouth, sedation, and potential cardiovascular complications due to its sympatholytic effects. Toxicity studies indicate that high doses can lead to renal tubular necrosis and liver damage in animal models .

Comparative Biological Activity

The following table summarizes the biological activity and comparative effects of DL-beta-O-Methylnorepinephrine with other adrenergic agents:

CompoundPrimary ActionClinical UseSide Effects
DL-beta-O-Methylnorepinephrine Alpha-2 agonistHypertension managementDry mouth, sedation
Clonidine Alpha-2 agonistHypertension, ADHDSedation, dry mouth
Norepinephrine Alpha-1/2 agonistShock managementHypertension, arrhythmias

Properties

IUPAC Name

4-(2-amino-1-methoxyethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9(5-10)6-2-3-7(11)8(12)4-6;/h2-4,9,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOBLAFWIXUEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80784457
Record name 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-01-2
Record name 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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